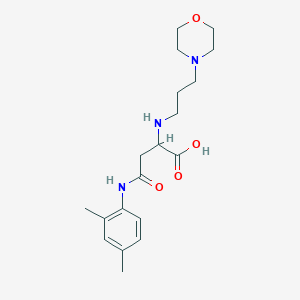
2-Fluoro-6-iodo-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-iodo-4-methoxybenzaldehyde is a chemical compound with the CAS Number: 2384659-20-3 . It has a molecular weight of 280.04 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6FIO2/c1-12-5-2-7 (9)6 (4-11)8 (10)3-5/h2-4H,1H3 . The InChI key is VTZBWALMHHVINP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point range of 57.0°C to 60.0°C . It appears as a tan to white color .Scientific Research Applications
Fluorogenic Aldehydes in Monitoring Chemical Reactions
A study developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, useful for monitoring aldol reactions through fluorescence increase. This highlights the potential of fluorinated aldehydes in real-time reaction monitoring, offering insights into reaction kinetics and mechanism analysis. The research suggests that the fluorogenic properties of such aldehydes, when modified appropriately, can serve as valuable tools in chemical synthesis and analysis (Guo & Tanaka, 2009).
Anticancer Activity of Fluorinated Compounds
Another research avenue involves the synthesis of fluorinated benzaldehydes and their application in developing anticancer agents. For example, the synthesis and anticancer activity of fluorinated analogues of combretastatin A-4 were explored, demonstrating the crucial role of fluorinated compounds in medicinal chemistry. The study shows that fluorination can enhance the biological activity of compounds, offering a pathway for the development of new anticancer drugs (Lawrence et al., 2003).
Bioconversion Potential in Producing Novel Compounds
Research on the bioconversion potential of the fungus Bjerkandera adusta with fluorinated substrates showcased the ability to produce novel halogenated aromatic compounds. This study illustrates the potential of using fluorinated aldehydes in biotechnological applications to synthesize new chemical entities, expanding the toolbox for developing unique compounds with potential industrial and pharmaceutical applications (Lauritsen & Lunding, 1998).
Synthesis of Fluorinated Phenols for Radiotracer Development
The synthesis of 4-[18F]fluoroguaiacol from 2-methoxy-4-nitrobenzaldehyde, using a nucleophilic aromatic substitution followed by oxidation, highlights the application of fluorinated aldehydes in developing radiotracers for PET imaging. This research demonstrates the potential of fluorinated compounds in the field of diagnostic imaging, contributing to the advancement of non-invasive imaging techniques (Chakraborty & Kilbourn, 1991).
Fluorinated Microporous Materials for Gas Adsorption
The synthesis of fluorinated microporous polyaminals for carbon dioxide adsorption showcases the application of fluorinated aldehydes in material science, particularly in developing new materials for environmental management. This research underscores the potential of incorporating fluorinated components into polymers to enhance their gas adsorption properties, offering solutions for carbon capture and storage technologies (Li, Zhang, & Wang, 2016).
Safety and Hazards
2-Fluoro-6-iodo-4-methoxybenzaldehyde may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water .
properties
IUPAC Name |
2-fluoro-6-iodo-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZBWALMHHVINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2943331.png)

![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943336.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2-indazol-1-ylacetamide](/img/structure/B2943342.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)




![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)
